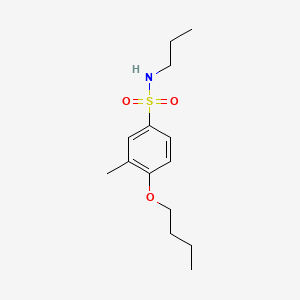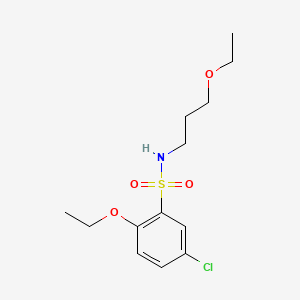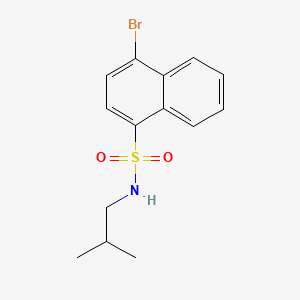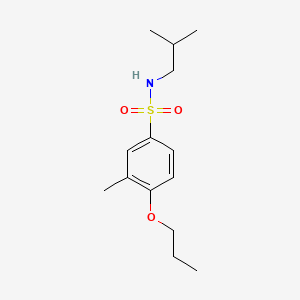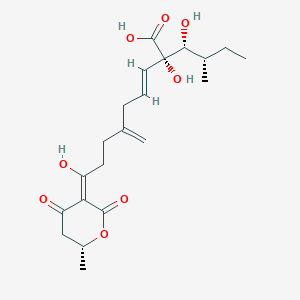
2-Propanol, tin(4+) salt (5:1) (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Propanol, tin(4+) salt (5:1) (9CI)” is a versatile chemical compound used in scientific research . It exhibits high perplexity due to its complex molecular structure and burstiness in its applications, ranging from catalysts to synthesizing organic compounds.
Synthesis Analysis
The synthesis of propanol from propanoic acid involves two steps. First, the esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate. Second, the reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .Molecular Structure Analysis
The molecular structure of “2-Propanol, tin(4+) salt (5:1) (9CI)” is complex and exhibits high perplexity. The structure for the organic molecule 2-Propanol (also called Isopropanol or Rubbing alcohol) starts by writing Propane. Propane is an alkane .Chemical Reactions Analysis
The reactivity of alcohols with a three-carbon atom chain and model surfaces and the further reaction have been widely investigated in the last three decades . The interaction between alcohols with a three-carbon atom chain and model surfaces (such as platinum and gold) and the further reaction has been widely investigated .Wissenschaftliche Forschungsanwendungen
Aqueous Two-Phase Systems (ATPS)
ATPS: are used for the separation, concentration, and purification of biomolecules like DNA, antibodies, proteins, and metal ions. The phase equilibrium data for systems containing ethanol, 2-propanol, and salts like (NH4)2SO4 and Na2SO4 are crucial for designing extraction processes utilizing ATPS . The study of 2-Propanol, tin(4+) salt in such systems can help understand the phase separation abilities and optimize the extraction process.
Surface Catalysis
2-Propanol plays a significant role in surface catalysis , particularly when adsorbed on various surfaces like metals and metal-oxides. It often forms an alkoxide species that undergoes dehydrogenation to form acetone and hydrogen. The study of 2-Propanol, tin(4+) salt can provide insights into its reactivity and potential use in catalytic processes .
Anti-Freezing Agent
As an anti-freezing agent , 2-Propanol is used to lower the freezing point of water-based solutions. This property is beneficial in cold environments and industrial applications. Research into the 2-Propanol, tin(4+) salt could lead to the development of more efficient anti-freezing formulations .
Solvent for Pharmaceuticals
2-Propanol is a solvent used in the pharmaceutical industry for the dissolution and processing of drugs. Investigating the solubility and thermodynamics of pharmaceutical compounds in solutions containing 2-Propanol, tin(4+) salt can aid in the design of better drug delivery systems .
Photocatalysis with Titanium Dioxide
Titanium dioxide (TiO2) nanoparticles are used as photocatalysts due to their unique optical and electronic properties. The synthesis of TiO2 involves various methods, including sol-gel processes and hydrothermal methods. 2-Propanol, tin(4+) salt may be used in the synthesis or modification of TiO2 to enhance its photocatalytic properties .
Crystallization Studies
The crystallization behavior of 2-Propanol is important in understanding its physical chemistry, especially when mixed with water ices. This knowledge is applicable in astrophysical environments and the study of interstellar medium chemistry. Research involving 2-Propanol, tin(4+) salt can contribute to this field by elucidating the crystallization kinetics and phase transitions .
Wirkmechanismus
Safety and Hazards
Eigenschaften
InChI |
InChI=1S/C3H8O.Sn/c1-3(2)4;/h3-4H,1-2H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLUHSUSTSVOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, tin(4+) salt (5:1) (9CI) | |
CAS RN |
132951-93-0 |
Source


|
| Record name | 2-Propanol, tin(4+) salt (5:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132951-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B1181149.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B1181150.png)
![N-[2-(diethylamino)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B1181154.png)
![3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B1181156.png)
